molecular formula C17H14N2O2 B074468 2,2-Bis-(4-cyanatophenyl)propane CAS No. 1156-51-0

2,2-Bis-(4-cyanatophenyl)propane

Cat. No. B074468
CAS RN: 1156-51-0
M. Wt: 278.3 g/mol
InChI Key: AHZMUXQJTGRNHT-UHFFFAOYSA-N
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Patent
US05360887

Procedure details

A three necked flask equipped with a drip funnel, thermometer and stirrer was charged with 46.6 g of cyanogen bromide and 45.7 g of 2,2-bis(4-hydroxyphenyl)propane in 300 ml of acetone and cooled to a temperature of between -5° C. and +3°C. To the solution was added dropwise 43.5 g of triethylamine with stirring at a rate sufficient to maintain the inner temperature below 10° C. After the addition, the reaction mixture was stirred for an additional 2 hours at 10° C. and then filtered to remove white precipitates. The filtrate was poured into a large volume of water whereupon white crystals were precipitated. These crystals were recrystalized from ethanol to give 43.2 g (78% of theory) of the title compound. The product was identified by its NMR spectrum as well as by the absorption of the cyanato group at 2260 cm-1 in its IR spectrum.
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[OH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)([CH3:13])[CH3:12])=[CH:7][CH:6]=1.[CH2:21]([N:23](CC)CC)C>CC(C)=O>[O:4]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([C:14]2[CH:15]=[CH:16][C:17]([O:20][C:2]#[N:1])=[CH:18][CH:19]=2)([CH3:13])[CH3:12])=[CH:9][CH:10]=1)[C:21]#[N:23]

Inputs

Step One
Name
Quantity
46.6 g
Type
reactant
Smiles
N#CBr
Name
Quantity
45.7 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
43.5 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring at a rate sufficient
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three necked flask equipped with a drip funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooled to a temperature of between -5° C. and +3°C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the inner temperature below 10° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 2 hours at 10° C.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove white precipitates
ADDITION
Type
ADDITION
Details
The filtrate was poured into a large volume of water whereupon white crystals
CUSTOM
Type
CUSTOM
Details
were precipitated
CUSTOM
Type
CUSTOM
Details
These crystals were recrystalized from ethanol

Outcomes

Product
Name
Type
product
Smiles
O(C#N)C1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.